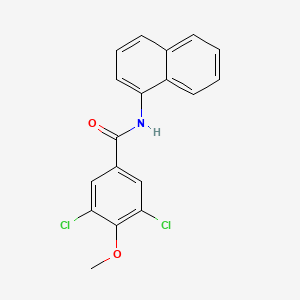
6,7-dimethoxy-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as DMQD and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of DMQD is not fully understood. However, it has been suggested that DMQD may inhibit the activity of certain enzymes that are involved in inflammation and tumor growth. DMQD may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
DMQD has been shown to have anti-inflammatory and anti-tumor effects in vitro. It has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. DMQD has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMQD has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using various methods. DMQD has been shown to have anti-inflammatory and anti-tumor effects in vitro, which makes it a promising compound for further study. However, there are also limitations to the use of DMQD in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of DMQD. Further research is needed to determine its mechanism of action and its safety and efficacy in vivo. DMQD may also be useful in the treatment of other diseases, such as cardiovascular disease and diabetes. In addition, DMQD may have applications in drug delivery systems and as a tool for studying certain biological processes.
Conclusion:
In conclusion, DMQD is a synthetic compound that has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-tumor effects in vitro and may be useful in the treatment of neurodegenerative diseases. DMQD has several advantages for use in lab experiments, but more research is needed to determine its safety and efficacy in vivo. There are several future directions for the study of DMQD, and it may have applications in drug delivery systems and as a tool for studying certain biological processes.
Métodos De Síntesis
DMQD can be synthesized using various methods, including the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization with phosgene. Another method involves the reaction of 4-methoxyphenylhydrazine with 3,4-dimethoxybenzaldehyde, followed by cyclization with phosgene. These methods have been successfully used to synthesize DMQD in the laboratory.
Aplicaciones Científicas De Investigación
DMQD has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-tumor activity in vitro. DMQD has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, DMQD has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
6,7-dimethoxy-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-22-11-6-4-10(5-7-11)19-16(20)12-8-14(23-2)15(24-3)9-13(12)18-17(19)21/h4-9H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHQKAFERTVHFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3NC2=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-bis[(diethylamino)methyl]-1,4-benzenediol](/img/structure/B5776256.png)

![2-{[(4-isobutylphenyl)sulfonyl]amino}benzamide](/img/structure/B5776265.png)
![2-[(5-bromo-2-methoxybenzyl)thio]acetamide](/img/structure/B5776275.png)
![2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B5776285.png)




![2-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5776323.png)



